4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether
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Overview
Description
4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether is a complex organic compound featuring a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
Preparation Methods
The synthesis of 4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether involves several steps:
Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the isobutyl and dimethyl groups: These groups are typically introduced via alkylation reactions.
Attachment of the phenyl methyl ether moiety: This step involves the reaction of the core structure with a phenyl methyl ether derivative under suitable conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cell cycle regulation due to its CDK2 inhibitory activity.
Medicine: Its potential as an anti-cancer agent is being explored, particularly in targeting tumor cells selectively.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether involves inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .
Comparison with Similar Compounds
Similar compounds to 4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds share the core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. Some similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
These compounds are also being studied for their potential as CDK2 inhibitors and other therapeutic applications.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H25N5O/c1-13(2)11-25-15(4)14(3)19-20(25)22-12-26-21(19)23-18(24-26)10-16-6-8-17(27-5)9-7-16/h6-9,12-13H,10-11H2,1-5H3 |
InChI Key |
YSEYWGWXTFBBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)CC(C)C)C |
Origin of Product |
United States |
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